molecular formula C20H22N2O4S B11129401 N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide

N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide

Cat. No.: B11129401
M. Wt: 386.5 g/mol
InChI Key: OVDPRXPMQMYOMO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxyphenethylamine and 3-oxo-1,2-benzisothiazole.

    Coupling Reaction: The 3,4-dimethoxyphenethylamine is reacted with an appropriate acylating agent to form the corresponding amide.

    Cyclization: The amide is then subjected to cyclization conditions to form the benzisothiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzisothiazole ring to its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]acetamide
  • N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]butanamide

Uniqueness

N-(3,4-dimethoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique combination of functional groups and ring systems can lead to specific interactions with biological targets and distinct chemical behavior.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C20H22N2O4S/c1-25-16-8-7-14(13-17(16)26-2)9-11-21-19(23)10-12-22-20(24)15-5-3-4-6-18(15)27-22/h3-8,13H,9-12H2,1-2H3,(H,21,23)

InChI Key

OVDPRXPMQMYOMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3S2)OC

Origin of Product

United States

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